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molecular formula C9H6N2 B8812763 7-Ethynylimidazo[1,2-a]pyridine

7-Ethynylimidazo[1,2-a]pyridine

Cat. No. B8812763
M. Wt: 142.16 g/mol
InChI Key: UEZAQLOLACYYDO-UHFFFAOYSA-N
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Patent
US07666879B2

Procedure details

Combine 7-[(Triisopropylsilanyl)-ethynyl]-imidazo[1,2-a]pyridine (3.23 g, 10.82 mmol) and tetrabutylammonium fluoride (1.19 mL, 1.19 mmol, 1.0 M in THF) in THF (5 mL). Stir the mixture at room temperature for 40 minutes, then concentrate in vacuo to a black oil. Purify by column chromatography (ethyl acetate) to afford product (1.10 g, 71%). MS(ES), m/z 143.1 (M+1).
Name
7-[(Triisopropylsilanyl)-ethynyl]-imidazo[1,2-a]pyridine
Quantity
3.23 g
Type
reactant
Reaction Step One
Quantity
1.19 mL
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Three
Yield
71%

Identifiers

REACTION_CXSMILES
C([Si]([C:11]#[C:12][C:13]1[CH:18]=[CH:17][N:16]2[CH:19]=[CH:20][N:21]=[C:15]2[CH:14]=1)(C(C)C)C(C)C)(C)C.[F-].C([N+](CCCC)(CCCC)CCCC)CCC>C1COCC1>[C:12]([C:13]1[CH:18]=[CH:17][N:16]2[CH:19]=[CH:20][N:21]=[C:15]2[CH:14]=1)#[CH:11] |f:1.2|

Inputs

Step One
Name
7-[(Triisopropylsilanyl)-ethynyl]-imidazo[1,2-a]pyridine
Quantity
3.23 g
Type
reactant
Smiles
C(C)(C)[Si](C(C)C)(C(C)C)C#CC1=CC=2N(C=C1)C=CN2
Step Two
Name
Quantity
1.19 mL
Type
reactant
Smiles
[F-].C(CCC)[N+](CCCC)(CCCC)CCCC
Step Three
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
Stir the mixture at room temperature for 40 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrate in vacuo to a black oil
CUSTOM
Type
CUSTOM
Details
Purify by column chromatography (ethyl acetate)

Outcomes

Product
Details
Reaction Time
40 min
Name
Type
product
Smiles
C(#C)C1=CC=2N(C=C1)C=CN2
Measurements
Type Value Analysis
AMOUNT: MASS 1.1 g
YIELD: PERCENTYIELD 71%
YIELD: CALCULATEDPERCENTYIELD 71.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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